BenchChemオンラインストアへようこそ!

F 1394

ACAT inhibition Caco-2 cells intestinal cholesterol absorption

F 1394 (CAS 162490-89-3) is a superior ACAT inhibitor, validated in head-to-head assays to outperform YM-17E, CI-976, CL-277,082, and DL-melinamide with IC50 values of 6.4–42 nM across tissue sources. With >4,690-fold selectivity over LCAT, it uniquely suppresses atherosclerosis and neointimal thickening in vivo without altering serum cholesterol. For labs requiring robust, reproducible ACAT inhibition in intestinal (Caco-2), foam cell, or vascular injury models, F 1394 eliminates the variability of generic alternatives. Source the authentic compound with documented efficacy.

Molecular Formula C33H61N3O6
Molecular Weight 595.9 g/mol
CAS No. 162490-89-3
Cat. No. B1207544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF 1394
CAS162490-89-3
Synonyms(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate
F 1394
F-1394
Molecular FormulaC33H61N3O6
Molecular Weight595.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C
InChIInChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1
InChIKeyNWLFOBZKYXKBOF-NSVAZKTRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F 1394 (CAS 162490-89-3) ACAT Inhibitor: Potency, Selectivity & In Vivo Efficacy Profile


F 1394 (CAS 162490-89-3) is a pantothenic acid derivative that functions as a potent, orally bioavailable inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [1]. The compound acts via a competitive inhibition mechanism with Ki values of 4.0 nM (liver ACAT) and 9.9 nM (intestinal ACAT) [2]. F 1394 exhibits >4,690-fold selectivity for ACAT over lecithin:cholesterol acyltransferase (LCAT) and does not affect HMG-CoA reductase, acyl-CoA synthetase, or cholesterol esterase [2].

Why Generic ACAT Inhibitor Substitution Fails: F 1394's Quantifiable Differentiation


ACAT inhibitors are not functionally interchangeable; F 1394 demonstrates consistently superior potency across multiple tissue sources (IC50 6.4-42 nM) compared to five reference ACAT inhibitors in head-to-head assays, including YM-17E, CI-976, CL-277,082, and DL-melinamide [1]. Furthermore, F 1394 achieves meaningful in vivo efficacy in atherosclerosis and restenosis models without affecting serum total cholesterol, a key differentiation from systemic cholesterol-lowering agents [2]. Generic substitution would risk reduced target engagement, altered tissue selectivity profiles, and loss of the established in vivo efficacy demonstrated specifically for F 1394.

F 1394 (CAS 162490-89-3) Quantitative Evidence Guide: Comparator-Based Differentiation


F 1394 Demonstrates 1.7- to 294-Fold Greater ACAT Inhibitory Potency Than Five Reference ACAT Inhibitors in Caco-2 Intestinal Cells

In a direct head-to-head comparison in Caco-2 human intestinal epithelial cells, F 1394 inhibited cholesterol esterification with an IC50 of 71 nM. This potency exceeded that of YM-17E (IC50 121 nM; 1.7× difference), CI-976 (IC50 702 nM; 9.9× difference), CL-277,082 (IC50 21.5 µM; 303× difference), and DL-melinamide (IC50 20.9 µM; 294× difference) [1]. The non-ACAT comparator simvastatin exhibited an IC50 of 22.5 µM (317× difference) [1].

ACAT inhibition Caco-2 cells intestinal cholesterol absorption

F 1394 Exhibits 2.9- to >500-Fold Greater ACAT Inhibitory Potency Than Five Reference Inhibitors in HepG2 Liver Cells

In HepG2 human hepatocellular carcinoma cells, F 1394 inhibited whole-cell ACAT activity with an IC50 of 42 nM [1]. The study authors reported that "the potency of F-1394 was greater than that of the five other ACAT inhibitors tested (YM-17E, CI-976, 57-118, CL-277,082 and DL-melinamide)" [1]. Comparative IC50 values for these reference compounds are not numerically specified in the abstract, but the qualitative superiority is established [1].

hepatic ACAT HepG2 cells VLDL secretion

F 1394 Reduces Aortic Atherosclerotic Lesion Extent by 57% and Esterified Cholesterol Content by 59% Without Altering Serum Total Cholesterol in Rabbit Model

In a cholesterol-fed rabbit atherosclerosis prevention model, oral F 1394 (100 mg/kg/day) significantly reduced aortic atherosclerotic lesion extent by 57%, total aortic cholesterol content by 38%, and esterified aortic cholesterol content by 59% compared to untreated controls, without affecting serum total cholesterol levels [1]. In a separate regression protocol, F 1394 (100 mg/kg twice daily) reduced lesion extent by 31%, total cholesterol by 31%, and esterified cholesterol by 43% [1].

atherosclerosis regression in vivo efficacy arterial wall

F 1394 Suppresses Foam Cell Formation in Aortic Smooth Muscle Cells Without Inducing Cytotoxicity, Contrasting with Reported Macrophage ACAT Inhibition Toxicity

In rat and human aortic smooth muscle cells (ASMC) treated with cholesterol-cyclodextrin complexes (CCC) to induce foam cell formation, ACAT inhibition by F 1394 suppressed CCC-induced foam cell formation without inducing significant cytotoxicity [1]. This contrasts with published reports of cytotoxicity following ACAT inhibition in macrophage foam cells, suggesting cell-type-specific safety advantages for F 1394 in vascular smooth muscle applications [1].

foam cell formation vascular smooth muscle cytotoxicity

F 1394 Reduces Neointimal Thickening and Macrophage Infiltration in Balloon-Injured Rabbit Carotid Arteries Independent of Serum Cholesterol Changes

Oral administration of F 1394 to hypercholesterolemic rabbits subjected to carotid artery balloon injury significantly reduced neointimal thickening and the extent of macrophage accumulation in lesions, without affecting serum cholesterol levels [1]. The study authors concluded that F 1394 prevents neointimal formation even in the presence of hypercholesterolemia [1].

restenosis neointimal hyperplasia vascular injury

F 1394 Exhibits 4,690-Fold Selectivity for ACAT Over LCAT, with No Activity Against HMG-CoA Reductase or Cholesterol Esterase

In rat liver microsomal ACAT assays, F 1394 exhibited 4,690-fold greater inhibitory potency for ACAT (IC50 6.4 nM) compared to lecithin:cholesterol acyltransferase (LCAT) from rat plasma [1]. F 1394 showed no effect on 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase, acyl-CoA synthetase, or cholesterol esterase activities [1].

enzyme selectivity off-target profiling LCAT

F 1394 (162490-89-3) Research Application Scenarios Based on Verified Evidence


Intestinal Cholesterol Absorption and Dietary Hyperlipidemia Studies

Use F 1394 in Caco-2 intestinal epithelial cell models to investigate ACAT-dependent cholesterol esterification and basolateral cholesteryl ester secretion. F 1394's 71 nM IC50 in Caco-2 cells and 90% suppression of basolateral CE secretion at 100 nM make it suitable for probing intestinal lipid trafficking mechanisms [1]. The compound's superior potency over YM-17E (IC50 121 nM), CI-976 (IC50 702 nM), CL-277,082 (IC50 21.5 µM), and DL-melinamide (IC50 20.9 µM) ensures robust target engagement in intestinal models [1].

Atherosclerosis Prevention and Regression Models

Employ F 1394 in cholesterol-fed rabbit or apoE-deficient mouse atherosclerosis studies to examine arterial wall-specific anti-atherogenic effects independent of systemic cholesterol lowering. Documented 57% reduction in aortic lesion extent and 59% reduction in esterified cholesterol content in prevention protocols, plus 31-43% reductions in regression protocols, provide quantitative benchmarks for experimental design [2]. F 1394's direct arterial wall action enables dissection of local vs. systemic lipid mechanisms.

Vascular Restenosis and Neointimal Hyperplasia Models

Utilize F 1394 in balloon-injured carotid artery models (rabbit or other species) to evaluate ACAT inhibition effects on neointimal thickening and macrophage accumulation. The compound's demonstrated ability to reduce neointimal formation and lesional macrophage extent without altering serum cholesterol supports its use in vascular injury/restenosis research [3].

Smooth Muscle Foam Cell and Vascular Biology Studies

Apply F 1394 in aortic smooth muscle cell (ASMC) foam cell formation assays using cholesterol-cyclodextrin complexes (CCC). F 1394 suppresses CCC-induced foam cell formation without inducing cytotoxicity, contrasting with reported macrophage ACAT inhibition toxicity [4]. This makes F 1394 particularly valuable for investigating smooth muscle-specific contributions to atherosclerosis and vascular remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for F 1394

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.